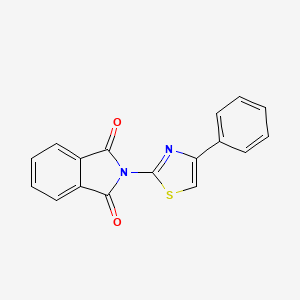

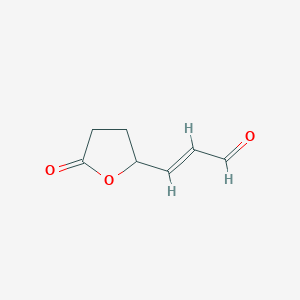

2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is a compound that has been studied for its potential anti-prostate cancer properties . The structural modification and molecular docking-based screening approaches on thiazole-based isoindolinediones were imposed to find the novel 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione derivatives .

Synthesis Analysis

The synthesis of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione involves several steps. The process starts with 4-phenyl-1,3-thiazole, which is then converted to 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. This is followed by a series of reactions to yield the final product .Molecular Structure Analysis

The molecular structure of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione has been confirmed through single crystal XRD analysis . The compound has a pale yellow color and appears as a powder .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione are complex and involve multiple steps. The process starts with 4-phenyl-1,3-thiazole, which undergoes a series of reactions to yield the final product .Physical And Chemical Properties Analysis

The compound is a pale yellow powder . Its melting point is between 127-129°C . The IR (KBr) νmax is 3094, 2928, 2847, 1724 cm -1 .Applications De Recherche Scientifique

Anti-Prostate Cancer Agent

Researchers have been exploring the use of “2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione” derivatives in the treatment of prostate cancer. The structural modification and molecular docking-based screening approaches have been used to synthesize novel derivatives that exhibit antiproliferative activities on prostate cancer cell lines such as PC-3 & LNCaP .

Mécanisme D'action

Target of Action

The primary target of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Pharmacokinetics

The pharmacokinetic properties of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione have been predicted in silico . , which suggests good bioavailability.

Result of Action

One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects.

Propriétés

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2S/c20-15-12-8-4-5-9-13(12)16(21)19(15)17-18-14(10-22-17)11-6-2-1-3-7-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVNHQZHMQAACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)

![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)

![2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B2957276.png)

thiazine](/img/structure/B2957278.png)

![4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2957280.png)

![N-[4-[4-(5-Bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2957281.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2957284.png)

![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957290.png)

![tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2957292.png)

![2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2957293.png)